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Compound of Interest

Compound Name:
2-Bromo-5-

(trifluoromethyl)thiazole

Cat. No.: B1288848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the characterization of 2-Bromo-5-(trifluoromethyl)thiazole. While specific experimental

spectra for this compound are not publicly available in the searched literature, this document

outlines the anticipated spectroscopic characteristics based on the analysis of structurally

related compounds and general principles of spectroscopic analysis. Furthermore, it details

generalized yet specific experimental protocols for acquiring the necessary data for this and

similar fluorinated heterocyclic compounds.

Chemical Structure and Properties
IUPAC Name: 2-bromo-5-(trifluoromethyl)-1,3-thiazole

CAS Number: 1209458-80-9

Molecular Formula: C₄HBrF₃NS

Molecular Weight: 232.02 g/mol

Physical State: Liquid

Spectroscopic Data Summary
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The following tables summarize the expected spectroscopic data for 2-Bromo-5-
(trifluoromethyl)thiazole. These values are predictive and should be confirmed by

experimental data.

Table 1: Predicted ¹H NMR Spectral Data

Proton
Predicted Chemical
Shift (δ) ppm

Multiplicity
Coupling Constant
(J) Hz

H-4 ~8.0 - 8.5 Quartet (q) ~1-2 Hz (⁴JH-F)

Table 2: Predicted ¹³C NMR Spectral Data

Carbon
Predicted Chemical
Shift (δ) ppm

Multiplicity
Coupling Constant
(J) Hz

C-2 ~140 - 145 Singlet (s) -

C-4 ~145 - 150 Quartet (q) ~5-10 Hz (³JC-F)

C-5 ~115 - 120 Quartet (q) ~40-50 Hz (²JC-F)

CF₃ ~120 - 125 Quartet (q) ~270-280 Hz (¹JC-F)

Table 3: Predicted ¹⁹F NMR Spectral Data

Fluorine
Predicted Chemical
Shift (δ) ppm

Multiplicity
Coupling Constant
(J) Hz

CF₃ ~ -60 to -70
Singlet (s) or Quartet

(q)
- or ~1-2 Hz (⁴JF-H)

Table 4: Predicted FT-IR Spectral Data
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C=N stretch (thiazole ring) ~1500 - 1650 Medium

C-F stretch (CF₃) ~1100 - 1350 Strong

Thiazole ring vibrations Multiple bands Medium to Weak

C-Br stretch ~500 - 650 Medium

Table 5: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes

[M]⁺ 231/233

Isotopic pattern for one

bromine atom (approx. 1:1

ratio)

[M-Br]⁺ 152 Loss of bromine radical

[M-CF₃]⁺ 162/164 Loss of trifluoromethyl radical

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are

generalized for the analysis of fluorinated heterocyclic compounds and should be adapted as

necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear

probe.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Bromo-5-(trifluoromethyl)thiazole.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-

d₆, or DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition:

Switch the spectrometer to the ¹⁹F nucleus.

Acquire a proton-decoupled ¹⁹F NMR spectrum.

Typical parameters: wide spectral width to encompass potential shifts, relaxation delay of 1-5

seconds.

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (for a liquid sample):

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

Place a small drop of the liquid 2-Bromo-5-(trifluoromethyl)thiazole directly onto the ATR

crystal or between two salt plates to create a thin film.[1][2][3]

Data Acquisition:

Record a background spectrum of the empty and clean ATR crystal or salt plates.

Record the sample spectrum over a range of 4000-400 cm⁻¹.[2]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization

(EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent

such as methanol or acetonitrile.

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (EI-MS):
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Introduce the sample into the ion source, often via direct infusion or through a gas

chromatograph (GC) inlet.

Set the electron energy to a standard 70 eV.

Acquire the mass spectrum over a mass range that includes the expected molecular ion

(e.g., m/z 50-300).

Pay close attention to the isotopic pattern of the molecular ion to confirm the presence of

bromine.[4][5] For compounds containing one bromine atom, a characteristic M and M+2

isotopic pattern with an intensity ratio of approximately 1:1 will be observed.[4][5]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

2-Bromo-5-(trifluoromethyl)thiazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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